N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The novel dibenzo[b,f]phosphepin system, which shares structural similarities with N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide, has been synthesized and explored for its reactivity and conformation. Derivatives of this system demonstrate significant potential in medicinal chemistry due to their structural analogy to imipramine, an antidepressant drug, showcasing the utility of these compounds in drug development and the exploration of new therapeutic agents (Segall, Shirin, & Granoth, 1980).
Catalytic Applications
The development of chiral dibenzazepine-based S(O)-alkene hybrid ligands for Rh(I) complexation illustrates another scientific application. These ligands, derived from dibenzazepine and glucose, demonstrate significant potential in catalysis, particularly in the base-free Hayashi–Miyaura reaction. Such advancements highlight the compound's role in facilitating stereoselective synthesis and catalytic processes, underscoring its importance in organic synthesis and potential pharmaceutical applications (Chelouan et al., 2018).
Novel Heterocyclic Compounds Synthesis
The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e] [1,4] diazepin-1-ones showcases the compound's utility in generating new heterocyclic compounds. These substances, synthesized by dehydrative cyclization, have demonstrated moderate analgesic activity, indicating their potential in developing new analgesic and therapeutic agents (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Antineoplastic Agent Development
The preparation of isosteric thieno[2,3-b]-azepin-4-ones through a Dieckmann ring closure reaction, inspired by the antitumor activity of similar compounds, represents an exploration into antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research underscores the ongoing exploration of dibenzo[b,f][1,4]oxazepin derivatives in the search for new cancer therapies (Koebel, Needham, & Blanton, 1975).
Antiallergic Activity
The synthesis of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives illustrates the compound's potential in developing antiallergic medications. These compounds have been found to be orally active antiallergic agents, displaying potent inhibitory effects on various allergic reactions in preclinical models. This research indicates the compound's potential utility in creating new treatments for allergic conditions (Ohshima et al., 1992).
Propiedades
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15(2)24(29)26-17-6-9-19(10-7-17)34(31,32)27-18-8-12-22-20(14-18)25(30)28(4)21-13-16(3)5-11-23(21)33-22/h5-15,27H,1-4H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCKTYFNVIAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.